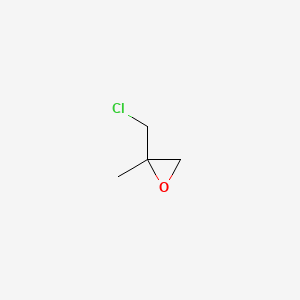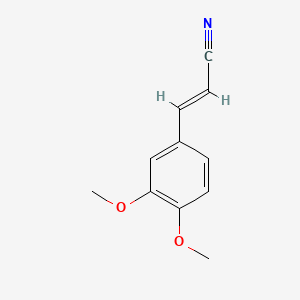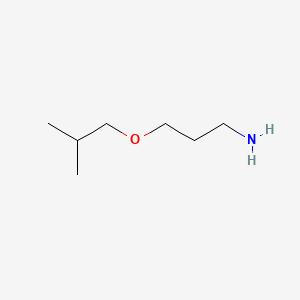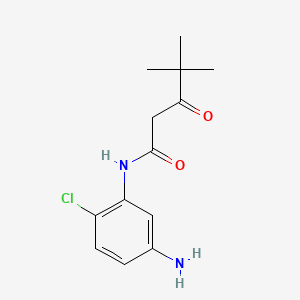
(4-溴苯基)二苯基膦
概述
描述
(4-Bromophenyl)diphenylphosphine: is an organophosphorus compound with the molecular formula C18H14BrP . It consists of a bromophenyl group attached to a diphenylphosphine moiety. This compound is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
Bromination of Diphenylphosphine: One common method involves the bromination of diphenylphosphine using bromine in the presence of a suitable solvent like dichloromethane.
Phosphination of 4-Bromobenzene: Another approach is the reaction of 4-bromobenzene with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Industrial Production Methods: The industrial production of (4-Bromophenyl)diphenylphosphine typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.
科学研究应用
(4-Bromophenyl)diphenylphosphine: is widely used in scientific research across various fields:
Chemistry: It serves as a ligand in transition metal catalysis, facilitating various cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: The compound finds applications in material science, particularly in the production of advanced polymers and coatings.
化学反应分析
(4-Bromophenyl)diphenylphosphine: undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form (4-bromophenyl)diphenylphosphine oxide.
Reduction: Reduction reactions can lead to the formation of diphenylphosphine derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used in substitution reactions.
Major Products Formed:
Oxidation: (4-Bromophenyl)diphenylphosphine oxide
Reduction: Various diphenylphosphine derivatives
Substitution: Alkyl or aryl substituted (4-Bromophenyl)diphenylphosphine
作用机制
The mechanism by which (4-Bromophenyl)diphenylphosphine exerts its effects depends on its specific application. In catalysis, it often acts as a ligand, coordinating to the metal center and influencing the reactivity and selectivity of the catalytic process. The molecular targets and pathways involved vary based on the reaction conditions and the substrates used.
相似化合物的比较
(4-Bromophenyl)diphenylphosphine: is compared with other similar compounds to highlight its uniqueness:
Diphenylphosphine: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
Phosphine Oxides: These compounds are oxidized derivatives and exhibit different chemical properties.
Bromophenylphosphines: Other bromophenylphosphine derivatives with different substituents on the phenyl ring, resulting in varied reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(4-bromophenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBCLNFEOKEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223636 | |
| Record name | (4-Bromophenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734-59-8 | |
| Record name | (4-Bromophenyl)diphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=734-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)diphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)diphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Bromophenyl)diphenylphosphine function as a ligand in organometallic complexes?
A1: (4-Bromophenyl)diphenylphosphine acts as a monodentate phosphine ligand, meaning it coordinates to a metal center through its lone pair of electrons on the phosphorus atom. [, ] This interaction is crucial for forming stable organometallic complexes, which are often used as catalysts.
Q2: What are the advantages of using (4-Bromophenyl)diphenylphosphine in Suzuki–Miyaura coupling reactions?
A2: (4-Bromophenyl)diphenylphosphine plays a key role in Suzuki–Miyaura coupling reactions by stabilizing the palladium catalyst and influencing its reactivity. [] The presence of the bromine atom on the phenyl ring allows for further functionalization, which can be used to tune the catalyst's properties or anchor it to a support material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














